![molecular formula C7H12N2O B7869095 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile](/img/structure/B7869095.png)
2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile
Overview
Description
2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimycobacterial Activity : A study demonstrated the synthesis of functionalized 2-(pyrrolidin-1-yl)thiazole frameworks showing significant antibacterial and antimycobacterial activity (Belveren et al., 2017).
Lipophilicity and Drug Affinity : Research on the lipophilicity of 1-substituted pyrrolidin-2-one derivatives, related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, found correlations with affinity for α-Adrenoceptors, important in drug design (Kulig & Malawska, 2009).
Enantioselective Synthesis : A method using 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile derivatives as chiral ligands for enantioselective synthesis was investigated, producing optically active compounds (Soai & Mukaiyama, 1979).
Synthesis of Novel Cyanopyridine Derivatives : Research involved the use of 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile derivatives for synthesizing new cyanopyridine derivatives with notable antibacterial activity (Bogdanowicz et al., 2013).
Redox Properties and Potential as Antioxidants : A study explored the redox properties of pyrrolidine derivatives, suggesting their application as antioxidant agents (Osipova et al., 2011).
Microbiological Activity : Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives showed significant bacteriostatic and antituberculosis activity, demonstrating the compound's relevance in microbiology (Miszke et al., 2008).
Quantum Chemical Investigation : The molecular properties of substituted pyrrolidinones, which are structurally related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, were studied for insights into electronic properties (Bouklah et al., 2012).
Method for Synthesizing β-Enaminonitriles : A new method for synthesizing 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles was developed, applicable in creating compounds with azoles and azaheteroaromatic rings (Kuleshova et al., 2018).
Chemical Synthesis and Hydrolysis of Polymers : Studies explored the chemical polymerization of 1-(2-cyanoethyl)pyrrole in acetonitrile, with applications in materials science (Yamauchi et al., 1996).
Pharmacological Inhibition : The compound Vildagliptin, structurally related to 2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile, was studied for its inhibitory effects on dipeptidyl-peptidase IV, relevant in diabetes treatment (Brandt et al., 2005).
properties
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-2,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOSZCZBSODLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC#N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-pyrrolidin-1-yl-acetonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.